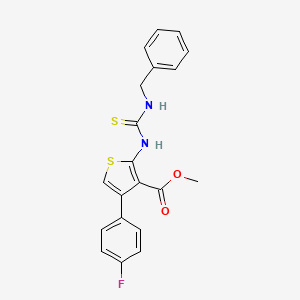
Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: : Methyl chloroformate.
Conditions: : Typically conducted in an inert atmosphere with a mild base to facilitate esterification.
Industrial Production Methods
Industrial synthesis often scales these laboratory methods up, utilizing larger reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors are also employed to maintain consistent reaction conditions and improve efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Thiophene Ring
Starting Materials: : Use of 4-fluorobenzaldehyde and sulfur to form the thiophene core.
Reaction Conditions: : High temperature and an acid catalyst typically facilitate the cyclization reaction.
Addition of Benzylcarbamothioylamino Group
Reagents: : Benzylamine and carbon disulfide.
Conditions: : Basic medium to form the carbamothioyl group, which is then attached to the thiophene ring through a nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, the thiophene ring can be converted to various oxidized forms, such as thiophene oxides.
Reduction: : Reduction reactions typically target the nitro or carbonyl functionalities, reducing them to amines or alcohols, respectively.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens or sulfonyl chlorides in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation Products: : Thiophene oxides and related oxidized derivatives.
Reduction Products: : Amine derivatives or alcohols, depending on the functional groups reduced.
Substitution Products: : Compounds with new substituents on the phenyl or thiophene rings, altering their chemical properties.
Scientific Research Applications
Chemistry
Catalyst Development: : The compound serves as a ligand in catalyst design, enhancing selectivity and activity in various reactions.
Materials Science: : Incorporated into polymers or coatings to improve thermal stability and electronic properties.
Biology and Medicine
Pharmacophore Design: : Explored as a building block for developing novel drugs targeting specific enzymes or receptors.
Diagnostic Tools: : Utilized in the development of imaging agents or biosensors due to its unique structural attributes.
Industry
Organic Electronics: : Integrated into organic photovoltaic cells or light-emitting diodes to enhance performance.
Agriculture: : Potential use in the formulation of agrochemicals, improving pest resistance or crop yield.
Mechanism of Action
Molecular Targets and Pathways
Receptor Binding: : Interacts with specific biological receptors, modulating their activity to exert therapeutic effects.
Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes, altering metabolic pathways and disease progression.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(carbamoylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate: : Similar in structure but lacks the benzyl group.
Ethyl 2-(benzylcarbamothioylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate: : Substitutes the methyl ester with an ethyl ester and the fluorine with chlorine.
Uniqueness
Structural Features: : The presence of the benzylcarbamothioylamino group distinguishes it from other thiophene derivatives, providing unique steric and electronic properties.
Reactivity: : Exhibits distinct reactivity patterns due to the interplay between its multiple functional groups.
This compound represents a versatile entity in both academic and industrial research, showcasing the intricate balance between synthetic complexity and practical applicability. What do you think stands out the most about this compound?
Properties
IUPAC Name |
methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-25-19(24)17-16(14-7-9-15(21)10-8-14)12-27-18(17)23-20(26)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXABZZFBTRGDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=S)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














